molecular formula C19H20N2O3S B2730086 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol CAS No. 1396800-19-3

2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol

Cat. No.: B2730086
CAS No.: 1396800-19-3
M. Wt: 356.44
InChI Key: YRQLLTCSQIODTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol is a complex organic compound that belongs to the class of benzofuran derivatives. . The structure of this compound includes a benzofuran ring, a piperazine ring, and a thiophene ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol typically involves multiple steps, including the formation of the benzofuran ring, the piperazine ring, and the thiophene ring. One common method involves the cyclization of appropriate precursors under controlled conditions to form the benzofuran ring . The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the thiophene ring via a similar mechanism .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function . This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Properties

IUPAC Name

1-benzofuran-2-yl-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c22-15(18-6-3-11-25-18)13-20-7-9-21(10-8-20)19(23)17-12-14-4-1-2-5-16(14)24-17/h1-6,11-12,15,22H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQLLTCSQIODTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.